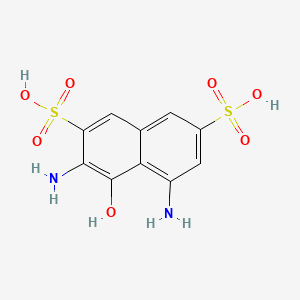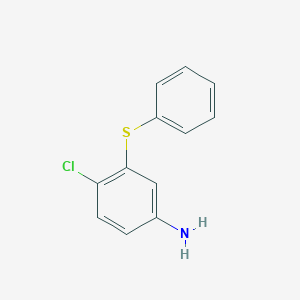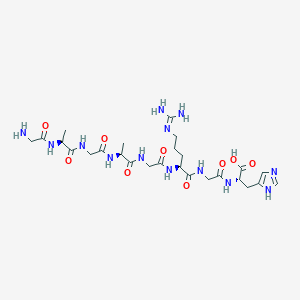![molecular formula C19H38OSi B14180204 {[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane CAS No. 917756-13-9](/img/structure/B14180204.png)
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane is an organosilicon compound that features a cyclohexylmethyl group, a methylpent-1-en-3-yl group, and a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The process may involve steps such as:
Preparation of the precursor: This involves the synthesis of the 2-(cyclohexylmethyl)-4-methylpent-1-en-3-yl group.
Silylation: The precursor is reacted with triethylsilyl chloride in the presence of a base like pyridine or triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and controlled environments ensures high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield different silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the triethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions may require catalysts or specific conditions like elevated temperatures or inert atmosphere.
Major Products
The major products formed from these reactions include silanol, siloxane, and substituted silane derivatives, which can have different functional properties and applications.
Scientific Research Applications
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based biomolecules and as a tool for studying silicon’s role in biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and as a modifier in polymer synthesis.
Mechanism of Action
The mechanism by which {[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing biological pathways or chemical reactions. The triethylsilyl group can act as a protective group, modulating the reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine
- (-)-carvone
- (+)-menthofuran
Uniqueness
{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Unlike other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
917756-13-9 |
|---|---|
Molecular Formula |
C19H38OSi |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
[2-(cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy-triethylsilane |
InChI |
InChI=1S/C19H38OSi/c1-7-21(8-2,9-3)20-19(16(4)5)17(6)15-18-13-11-10-12-14-18/h16,18-19H,6-15H2,1-5H3 |
InChI Key |
KFPKKWAEESWNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C)C)C(=C)CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)


![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)

![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)


